Tachyplesin - 118231-04-2

Tachyplesin

Catalog Number: EVT-394700
CAS Number: 118231-04-2
Molecular Formula: C99H151N35O19S4
Molecular Weight: 2263.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tachyplesin, also known simply as Tachyplesin, is a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus. [] It belongs to a family of peptides known as the tachyplesin family, characterized by their antimicrobial and antifungal properties. [, ] These peptides are abundant in the small granules of hemocytes and contribute to the horseshoe crab's innate immune defense against invading microorganisms. [] Tachyplesin plays a significant role in scientific research due to its unique structure and broad-spectrum activity against various pathogens, making it a promising candidate for the development of novel antimicrobial and anticancer therapies. [, ]

Future Directions
  • Development of novel antimicrobial therapies: Further studies are needed to optimize its antimicrobial activity, reduce potential toxicity, and improve its delivery to target sites. Development of Tachyplesin derivatives with enhanced selectivity for bacterial membranes over mammalian cells is crucial for clinical applications. [, ]

  • Exploration of anticancer potential: Detailed investigation of its anticancer mechanisms and efficacy against different cancer types is necessary. Clinical trials are essential to assess its safety and efficacy as a potential anticancer therapy. [, , ]

  • Understanding resistance mechanisms: Research is crucial to understand how bacteria develop resistance to Tachyplesin and to devise strategies to overcome such resistance. [, ] This knowledge is essential for ensuring the long-term effectiveness of Tachyplesin-based therapies. []

  • Biotechnological applications: Further exploration of Tachyplesin's use in genetic engineering to develop disease-resistant organisms for various applications, including agriculture and aquaculture, holds significant potential. [, ]

Tachyplesin I

  • Compound Description: Tachyplesin I is a cationic antimicrobial peptide composed of 17 amino acids. It possesses a cyclic antiparallel β-sheet structure stabilized by two disulfide bonds. This amphipathic structure is crucial for its broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria and fungi. [, , , , , ] It exerts its antimicrobial effect by permeabilizing bacterial membranes, causing leakage of cellular contents and ultimately cell death. [, , , , , ] Tachyplesin I also exhibits antiviral activity against certain enveloped viruses like VSV by disrupting the viral envelope. [] Moreover, it displays anticancer properties against various cancer cell lines, including glioblastoma and melanoma, through mechanisms involving membrane disruption and induction of apoptosis. [, , , , ]

Tachyplesin II

  • Compound Description: Tachyplesin II is an isopeptide of Tachyplesin I, also containing 17 amino acid residues and a similar structure with a cyclic antiparallel β-sheet. [, , , ] It shares a high degree of structural similarity with Tachyplesin I, differing by only one amino acid. [] Like Tachyplesin I, it demonstrates potent antimicrobial activity against a broad range of bacteria and fungi. []

Tachyplesin III

  • Compound Description: Tachyplesin III is another isopeptide of Tachyplesin I, also exhibiting the characteristic 17-amino acid cyclic antiparallel β-sheet structure. [, , ] It is found alongside Tachyplesin I in the hemocytes of Southeast Asian horseshoe crab species. [] While its antimicrobial activity is not as extensively studied as Tachyplesin I, it is expected to exhibit similar broad-spectrum activity against microorganisms.

Polyphemusin I

  • Compound Description: Polyphemusin I is a closely related antimicrobial peptide to Tachyplesin I, isolated from the hemocytes of the American horseshoe crab (Limulus polyphemus). [, ] It shares a high degree of structural similarity with Tachyplesin I, featuring an 18 amino acid sequence with a cyclic antiparallel β-sheet structure stabilized by two disulfide bonds. [, ] The additional amino acid in Polyphemusin I compared to Tachyplesin I is located at the N-terminal. [] It demonstrates potent antimicrobial activity against a broad range of Gram-negative and Gram-positive bacteria and fungi. [, ]

Polyphemusin II

  • Compound Description: Polyphemusin II is another antimicrobial peptide isolated from the hemocytes of the American horseshoe crab, structurally similar to Tachyplesin I. [, ] Like Polyphemusin I, it possesses an 18 amino acid sequence with a cyclic antiparallel β-sheet structure stabilized by two disulfide bonds, differing slightly in amino acid composition from Tachyplesin I and Polyphemusin I. [, ] It demonstrates potent antimicrobial activity against various Gram-negative and Gram-positive bacteria and fungi. [, ]

[I11A]Tachyplesin I

  • Compound Description: [I11A]Tachyplesin I is a synthetic analog of Tachyplesin I where the isoleucine at position 11 is replaced with alanine. [] This modification maintains the broad-spectrum antimicrobial activity against various pathogenic bacteria but with reduced toxicity to mammalian cells compared to the native Tachyplesin I. [] This improved therapeutic window allows for the use of higher concentrations of [I11A]Tachyplesin I to target intracellular bacteria effectively. []

[I11S]Tachyplesin I

  • Compound Description: [I11S]Tachyplesin I is another synthetic analog of Tachyplesin I, where the isoleucine at position 11 is replaced with serine. [] Like [I11A]Tachyplesin I, this analog retains its potent antimicrobial activity against a broad range of bacteria while exhibiting reduced toxicity towards mammalian cells compared to the native peptide. [] This improved safety profile makes it a potentially valuable candidate for developing therapeutic agents against bacterial infections.

CDT (KWFRVYRGIYRRR-NH2)

  • Compound Description: CDT is a linear analog of Tachyplesin I with all four cysteine residues deleted. [] Despite the lack of disulfide bonds, CDT retains antimicrobial activity against Escherichia coli, disrupting both the outer and inner membranes. [] Notably, CDT exhibits significantly lower hemolytic activity compared to Tachyplesin I, even at high concentrations. [] Studies suggest that CDT preferentially binds to and inserts into negatively charged membranes, leading to membrane disruption. []

9. Gramicidin S * Compound Description: Gramicidin S is a cyclic peptide antibiotic that also forms an amphipathic structure, similar to Tachyplesin I. [] It is known to interact with bacterial membranes, leading to cell death.* Relevance: Although not structurally related to Tachyplesin, Gramicidin S serves as a valuable reference point in studying the mechanism of action of antimicrobial peptides. Comparing and contrasting their modes of action, despite structural differences, helps researchers understand the broader principles governing antimicrobial peptide activity and selectivity.

10. Human Lysozyme-Tachyplesin I Fusion Protein * Compound Description: This is a genetically engineered protein combining human lysozyme and Tachyplesin I. [] This fusion protein has been expressed in Pichia pastoris, aiming to combine the antimicrobial properties of both lysozyme and Tachyplesin I. []* Relevance: This fusion protein exemplifies the potential of combining Tachyplesin I with other antimicrobial agents to create more potent and potentially synergistic therapeutics. Further research into optimizing the production and studying the efficacy of this fusion protein can lead to novel strategies for combating bacterial infections.

Source and Classification

Tachyplesin I is extracted from the hemocytes (blood cells) of the horseshoe crab. It is classified as an antimicrobial peptide due to its ability to kill a wide range of microorganisms. The peptide's sequence comprises 18 amino acids, and it is notable for its structure, which includes a β-hairpin configuration stabilized by disulfide bonds.

Synthesis Analysis

Methods of Synthesis

Tachyplesin I can be synthesized using various methods, with solid-phase peptide synthesis being the most common approach. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide chain.

  1. Solid-Phase Peptide Synthesis:
    • The synthesis begins with attaching the first amino acid to a resin.
    • Subsequent amino acids are added in a controlled manner using coupling reagents.
    • After the full sequence is assembled, the peptide is cleaved from the resin and purified.
  2. Oxidation and Folding:
    • The synthesized linear peptide undergoes oxidation to form disulfide bonds, which are crucial for its biological activity.
    • Correct folding is confirmed through techniques such as electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring that the peptide adopts its functional conformation .
Molecular Structure Analysis

Structure Characteristics

The molecular structure of Tachyplesin I is characterized by:

  • Amino Acid Sequence: The sequence is composed of 18 amino acids with notable hydrophobic and positively charged residues.
  • Secondary Structure: It primarily features a β-hairpin structure formed by two antiparallel β-strands connected by loops.
  • Disulfide Bonds: The stability of this structure is enhanced by four disulfide bonds that maintain its conformation under physiological conditions .

Nuclear magnetic resonance studies have provided insights into its three-dimensional structure, revealing minimal flexibility in its backbone, which is essential for its interaction with lipid membranes .

Chemical Reactions Analysis

Involved Reactions

Tachyplesin I participates in several chemical reactions that contribute to its antimicrobial properties:

  1. Membrane Disruption: The peptide interacts with microbial membranes, leading to pore formation that disrupts membrane integrity.
  2. Binding Interactions: It binds selectively to lipopolysaccharides found in bacterial membranes, enhancing its specificity towards Gram-negative bacteria .
  3. Cysteine Modifications: Variants of Tachyplesin I have been synthesized by deleting cysteine residues, which alters its reactivity and antimicrobial efficacy while retaining some biological activity .
Mechanism of Action

Action Mechanism

The mechanism of action of Tachyplesin I involves several key steps:

  1. Membrane Interaction: Upon contact with microbial membranes, Tachyplesin I undergoes conformational changes that facilitate insertion into lipid bilayers.
  2. Pore Formation: The peptide aggregates to form transmembrane pores, leading to leakage of cellular contents and ultimately cell death.
  3. Selectivity: Its ability to distinguish between host and pathogen membranes is attributed to differences in lipid composition, particularly the presence of negatively charged lipids in bacterial membranes .

Studies have shown that modifications such as PEGylation can alter its interaction dynamics with membranes and enhance stability without significantly compromising antimicrobial activity .

Physical and Chemical Properties Analysis

Properties Overview

Tachyplesin I exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3.3 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its charged residues.
  • Stability: The presence of disulfide bonds contributes to its stability against proteolytic degradation.
  • Hydrophobicity: The hydrophobic regions play a crucial role in membrane interaction and penetration .

These properties make Tachyplesin I an attractive candidate for therapeutic applications against resistant pathogens.

Applications

Scientific Applications

Tachyplesin I has significant potential in various fields:

  1. Antimicrobial Therapy: Its broad-spectrum activity positions it as a candidate for developing new antibiotics against resistant strains of bacteria.
  2. Biotechnology: Used as a model for designing novel peptides with enhanced properties through structural modifications.
  3. Drug Delivery Systems: Its ability to interact with lipid membranes makes it suitable for creating targeted drug delivery mechanisms.

Research continues into optimizing Tachyplesin I analogs to improve efficacy and reduce toxicity while maintaining or enhancing its antimicrobial properties .

Properties

CAS Number

118231-04-2

Product Name

Tachyplesin I

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide

Molecular Formula

C99H151N35O19S4

Molecular Weight

2263.8 g/mol

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1

InChI Key

ZJQFYZCNRTZAIM-PMXBASNASA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Synonyms

RGD-tachyplesin
tachyplesin
tachyplesin I
tachyplesin II
tachyplesin III
tachyplesin peptide, Tachypleus tridentatus

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.